

Technical Guide: Solubility Profile of 5-(Dimethylamino)-2-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 5-(Dimethylamino)-2-hydroxybenzoic acid

Cat. No.: B8739343

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Executive Summary

5-(Dimethylamino)-2-hydroxybenzoic acid (CAS 40909-34-0) exhibits a dichotomous solubility profile characteristic of zwitterionic amino-salicylates. It demonstrates high solubility in dimethyl sulfoxide (DMSO), making it the preferred solvent for stock solution preparation (>20 mg/mL), while showing limited, pH-dependent solubility in water (<1 mg/mL at neutral pH).

Successful handling requires understanding the zwitterionic lattice energy that impedes aqueous dissolution and the dipolar aprotic disruption that facilitates solvation in DMSO. This guide provides the mechanistic basis for these properties and validated protocols for stock preparation to prevent "compound crash" (precipitation) during biological assays.

Physicochemical Characterization

To predict solubility behavior, we must analyze the functional groups and their ionization states.

Property	Value (Estimated/Analog*)	Implication for Solubility
Molecular Weight	~181.19 g/mol	Small molecule; kinetics of dissolution should be rapid.
LogP (Octanol/Water)	~2.1	Moderately lipophilic. Higher than 5-aminosalicylic acid (1. [1][2][3]2) due to methyl groups. Indicates poor aqueous solubility.[4]
pKa (Carboxyl)	~2.5 – 3.0	Deprotonated () at neutral pH.
pKa (Aniline N)	~5.0 – 5.6	Partially protonated () at acidic pH; neutral at physiological pH.
pKa (Phenol)	~13.0	Protonated () at physiological pH.
Dominant Species (pH 7)	Anionic/Neutral Equilibrium	The molecule exists largely as a mono-anion or neutral species, reducing aqueous solubility compared to fully ionized salts.

*Values based on structural analogs (Mesalamine, N,N-dimethylaniline) and computed descriptors.

Mechanistic Insight: The Zwitterion Trap

In water at pH ~4-6 (near its isoelectric point), the molecule adopts a zwitterionic character (internal salt form between the amine and carboxyl). This creates a strong crystal lattice energy driven by intermolecular ionic bonds. Water molecules, despite being polar, struggle to disrupt this lattice without pH adjustment.

In contrast, DMSO acts as a Lewis base with a high dipole moment. It effectively solvates the polarizable aromatic system and disrupts the hydrogen bonding network of the crystal lattice without relying on ionization, leading to high solubility.

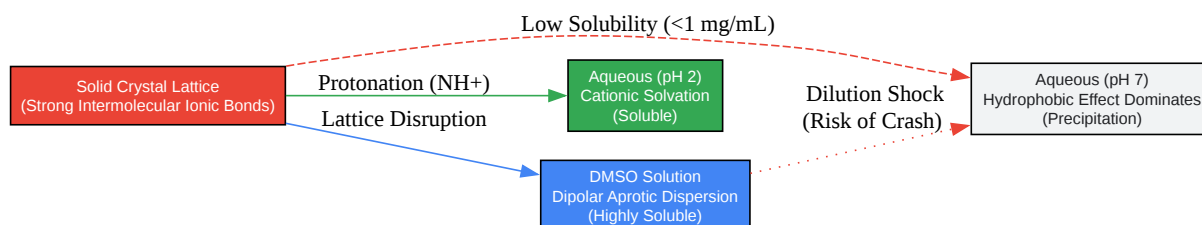
Solubility Profile: Water vs. DMSO[6]

Comparative Data Table

Solvent	Solubility Limit (25°C)	Solvation Mechanism	Stability
Water (pH 7.0)	Low (< 1 mg/mL)	Hydrophobic effect dominates; high lattice energy inhibits dissolution.	Stable, but prone to microbial growth if non-sterile.
Water (pH < 2)	High (> 10 mg/mL)	Protonation of amine () breaks lattice; forms soluble cation.	Acid-catalyzed hydrolysis risk over time.
Water (pH > 8)	High (> 10 mg/mL)	Deprotonation of carboxyl/phenol forms soluble anion.	Oxidation risk (quinone formation) at high pH.
DMSO	High (> 50 mg/mL)	Dipolar aprotic interaction; disruption of π -stacking.	Hygroscopic; absorbs water which can trigger precipitation.
Ethanol	Moderate (~5-10 mg/mL)	Amphiphilic solvation.	Good for intermediate dilutions.

Visualization: Solvation Equilibrium

The following diagram illustrates the competing forces determining solubility in different environments.



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Caption: Equilibrium states showing the high barrier to aqueous dissolution at neutral pH versus the effective solvation in acidic media or DMSO.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for downstream applications.

- Calculate Mass: For 10 mL of 100 mM stock:
- Weighing: Weigh ~181.2 mg of **5-(dimethylamino)-2-hydroxybenzoic acid** powder into a sterile, amber glass vial (light sensitive).
- Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture, >99.9%).
 - Note: Avoid "wet" DMSO; water content >0.1% can reduce solubility and stability.
- Dissolution: Vortex vigorously for 30-60 seconds. The powder should dissolve rapidly to form a clear, slightly off-white to yellowish solution.
 - Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into small volumes (e.g., 50 μ L) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution & "Crash" Prevention

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS) for biological assays without precipitation.

The Risk: Direct addition of high-concentration DMSO stock to PBS can cause local supersaturation and immediate precipitation (the "crash"), which may not re-dissolve.

Step-by-Step Workflow:

- Intermediate Dilution (Optional but Recommended): Dilute the 100 mM DMSO stock 1:10 in pure Ethanol or DMSO to create a 10 mM working solution. This reduces the viscosity shock.
- Rapid Dispersion:
 - Place the aqueous buffer (PBS/Media) on a magnetic stirrer or vortex.
 - Slowly inject the stock solution sub-surface into the swirling buffer.
 - Do not drop the stock on top of the static buffer surface.
- Limit Final DMSO Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity in cells, unless controls prove otherwise.
- Visual Check: Inspect for turbidity immediately. If cloudy, the compound has crashed.
 - Remedy: Adjust pH. If the assay permits, raise pH to 7.4-8.0 or lower to <4.0 to ionize the compound.

Protocol C: Saturation Solubility Determination (Shake-Flask)

Objective: Empirically determine the exact solubility limit in a specific buffer.

- Excess Addition: Add excess solid compound (~10 mg) to 1 mL of the target solvent (Water, PBS, or DMSO).
- Equilibration: Shake at 25°C for 24 hours (orbital shaker).

- Filtration: Filter the suspension through a 0.22 μm PVDF syringe filter (low binding) to remove undissolved solids.
 - Critical: Pre-saturate the filter with a small amount of solution to prevent drug loss to the membrane.
- Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (Detection \sim 254 nm or 300 nm). Compare peak area against a standard curve prepared in DMSO.

Implications for Drug Development Formulation Strategy

For in vivo delivery, simple aqueous solutions are likely unviable due to low solubility at physiological pH.

- Recommendation: Use salt forms (Sodium or Hydrochloride salts) to improve aqueous solubility.
- Alternative: Use excipients like cyclodextrins (HP- β -CD) or cosolvents (PEG400/Water 20:80) to maintain solubility.

Assay Validity

Researchers often assume that if a compound dissolves in the DMSO stock, it remains dissolved in the assay media.

- Warning: **5-(dimethylamino)-2-hydroxybenzoic acid** may precipitate as invisible micro-crystals upon dilution into neutral media, leading to false negatives (compound not available to target) or false positives (crystals causing physical cell damage or light scattering artifacts).
- Control: Always run a "media only" solubility check (Protocol C) at the highest test concentration.

Stability

- Oxidation: Amino-salicylates are prone to oxidation (browning) in solution. Keep DMSO stocks under inert gas (Argon/Nitrogen) and protect from light.

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- To cite this document: BenchChem. [Technical Guide: Solubility Profile of 5-(Dimethylamino)-2-hydroxybenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8739343/docs#technical-guide-solubility-profile-of-5-dimethylamino-2-hydroxybenzoic-acid\]](https://www.benchchem.com/product/b8739343/docs#technical-guide-solubility-profile-of-5-dimethylamino-2-hydroxybenzoic-acid)

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